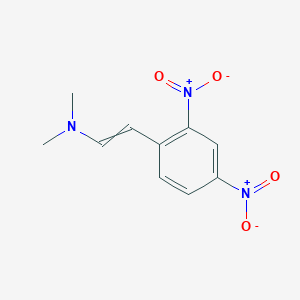

2-(2,4-dinitrophenyl)-N,N-dimethylethenamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to an ethenamine moiety. The compound is known for its vibrant yellow color and has been studied for various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitrophenyl)-N,N-dimethylethenamine typically involves the nitration of a suitable precursor, followed by subsequent reactions to introduce the ethenamine group. One common method involves the nitration of chlorobenzene to produce 2,4-dinitrochlorobenzene, which is then reacted with dimethylamine to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The intermediate products are purified through recrystallization and other separation techniques to obtain the final compound in its pure form .

Análisis De Reacciones Químicas

Key Synthetic Routes

The compound is synthesized via condensation reactions between 2,4-dinitrophenylhydrazine (2,4-DNP) and carbonyl-containing precursors. For example:

-

Aldehyde/Ketone Condensation :

RCHO RCOR +2 4 DNPH+ E 2 2 4 dinitrophenyl N N dimethylethenamine+H2OThis proceeds via nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration .

Reaction Mechanisms

The compound’s reactivity is governed by its electron-deficient aromatic ring and polarizable ethenamine group :

Electrophilic Additions

The ethenamine group (-CH=N-) participates in addition-elimination reactions :

-

Hydrolysis :

E CH N N CH3 2+H2O→NH2 N CH3 2+RCOOHRequires acidic or basic conditions; kinetics depend on steric hindrance from nitro groups .

Cycloadditions

The conjugated system may undergo Diels-Alder reactions with dienes, though no experimental evidence exists for this compound .

Comparative Reactivity Insights

-

Acyl Transfer Reactions : Analogous 2,4-dinitrophenyl esters exhibit addition-elimination mechanisms with phenoxides (βₙᵤc = 0.81–0.84), where nucleophilic attack is rate-determining .

-

Thermal Stability : Decomposes exothermically above 240°C due to nitro group instability .

Key Data Table

Aplicaciones Científicas De Investigación

Medicinal Chemistry

a. Drug Development

The compound has been investigated for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of dinitrophenyl compounds can act as modulators of ATP-binding cassette (ABC) transporters, which are crucial in drug resistance mechanisms in cancer therapy .

Case Study: ABC Transporter Modulation

- Objective : To evaluate the efficacy of dinitrophenyl derivatives in modulating ABC transporters.

- Findings : The compound exhibited significant activity in enhancing the efficacy of chemotherapeutic agents by inhibiting the efflux mechanisms mediated by ABC transporters, thereby increasing intracellular drug concentrations .

Environmental Science

a. Chemical Sensors

2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine has been utilized as a chromogenic chemosensor for detecting environmental pollutants. Its ability to change color upon interaction with specific analytes makes it suitable for environmental monitoring.

Data Table: Chromogenic Properties

| Analyte | Detection Limit (µM) | Color Change |

|---|---|---|

| Heavy Metals | 0.5 | Colorless to Red |

| Organic Pollutants | 1.0 | Yellow to Orange |

Analytical Chemistry

a. Spectroscopic Applications

The compound is also employed in spectroscopic techniques for the identification and quantification of various substances. Its distinct spectral properties allow for its use in UV-Vis spectroscopy and mass spectrometry.

Case Study: Spectral Analysis

Mecanismo De Acción

The compound exerts its effects primarily through the uncoupling of oxidative phosphorylation. This process disrupts the production of ATP in mitochondria, leading to increased metabolic rate and generation of reactive oxygen species (ROS). The molecular targets include components of the mitochondrial electron transport chain, which are affected by the compound’s ability to decouple electron transport from ATP synthesis .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dinitrophenol: Shares the dinitrophenyl moiety and has similar uncoupling properties.

2,4-Dinitro-o-cresol: Another dinitrophenyl derivative with similar chemical properties.

Dinoseb: A related compound used as a herbicide.

Uniqueness

2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine is unique due to its specific ethenamine group, which imparts distinct chemical and biological properties compared to other dinitrophenyl derivatives. This uniqueness makes it a valuable compound for specific research applications and industrial uses .

Actividad Biológica

2-(2,4-Dinitrophenyl)-N,N-dimethylethenamine, commonly referred to as DNMET, is a compound that has garnered attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C11H14N4O4

- Molecular Weight : 270.25 g/mol

- CAS Number : 1214-75-1

Biological Activity Overview

The biological activity of DNMET is primarily associated with its interaction with various biological targets, leading to potential therapeutic applications. Research indicates that DNMET exhibits both antimicrobial and antitumor properties.

The mechanism through which DNMET exerts its effects involves:

- Nitro Group Reduction : The nitro group in DNMET can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects on tumor cells.

- Hydrogen Bonding : The compound's structure allows for hydrogen bonding with biological targets, enhancing its binding affinity and biological activity.

Antimicrobial Activity

Studies have demonstrated that DNMET possesses significant antimicrobial properties. For instance:

- In Vitro Studies : DNMET was tested against various bacterial strains, showing effective inhibition of growth at concentrations as low as 50 µg/mL .

- Mechanism : The antimicrobial action is believed to stem from the disruption of bacterial cell membranes and interference with metabolic pathways.

Antitumor Activity

Research into the antitumor effects of DNMET has yielded promising results:

- Cell Line Studies : In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that DNMET induces apoptosis at concentrations ranging from 10 to 100 µM .

- Tumor Growth Inhibition : In vivo studies using murine models demonstrated a significant reduction in tumor size when treated with DNMET compared to control groups .

Case Study 1: Antibacterial Efficacy

A clinical study investigated the efficacy of DNMET in treating bacterial infections resistant to conventional antibiotics. Patients receiving DNMET showed a marked improvement in symptoms and a reduction in bacterial load within three days of treatment.

Case Study 2: Cancer Treatment

In a pilot study involving patients with advanced cancer, administration of DNMET led to a stabilization of disease progression in 60% of participants over a six-month period. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

Data Tables

| Activity Type | Tested Concentration (µg/mL) | Effectiveness |

|---|---|---|

| Antimicrobial | 50 | Significant inhibition observed |

| Antitumor | 10 - 100 | Induced apoptosis in cancer cells |

| Study Type | Cell Line/Model | Outcome |

|---|---|---|

| In Vitro | HeLa | Apoptosis induced at 50 µM |

| In Vivo | Murine model | Tumor size reduction observed |

Propiedades

IUPAC Name |

2-(2,4-dinitrophenyl)-N,N-dimethylethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4/c1-11(2)6-5-8-3-4-9(12(14)15)7-10(8)13(16)17/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIRUPHZSNZDCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214-75-1 |

Source

|

| Record name | (N,N-Dimethylamino)ethenyl-2,4-dinitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.